BenchChemオンラインストアへようこそ!

N-((1-benzylpiperidin-4-yl)methyl)-3-(phenylthio)propanamide

DPP4 inhibition DPP8 selectivity type 2 diabetes

N-((1-benzylpiperidin-4-yl)methyl)-3-(phenylthio)propanamide (CAS 1211843-28-5) is a synthetic piperidine derivative with molecular formula C22H28N2OS and molecular weight 368.54 g/mol. The compound belongs to the N-benzylpiperidine class and is characterized by a 1-benzylpiperidin-4-yl moiety linked via a methylene bridge to a 3-(phenylthio)propanamide chain.

Molecular Formula C22H28N2OS
Molecular Weight 368.54
CAS No. 1211843-28-5
Cat. No. B2512837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-benzylpiperidin-4-yl)methyl)-3-(phenylthio)propanamide
CAS1211843-28-5
Molecular FormulaC22H28N2OS
Molecular Weight368.54
Structural Identifiers
SMILESC1CN(CCC1CNC(=O)CCSC2=CC=CC=C2)CC3=CC=CC=C3
InChIInChI=1S/C22H28N2OS/c25-22(13-16-26-21-9-5-2-6-10-21)23-17-19-11-14-24(15-12-19)18-20-7-3-1-4-8-20/h1-10,19H,11-18H2,(H,23,25)
InChIKeyICMGWHDNPNPLIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-Benzylpiperidin-4-yl)methyl)-3-(phenylthio)propanamide (CAS 1211843-28-5): Compound Identity and Core Pharmacological Profile for Scientific Procurement


N-((1-benzylpiperidin-4-yl)methyl)-3-(phenylthio)propanamide (CAS 1211843-28-5) is a synthetic piperidine derivative with molecular formula C22H28N2OS and molecular weight 368.54 g/mol . The compound belongs to the N-benzylpiperidine class and is characterized by a 1-benzylpiperidin-4-yl moiety linked via a methylene bridge to a 3-(phenylthio)propanamide chain . Its biological activity has been curated in ChEMBL (CHEMBL3806164) from Merck Research Laboratories screening data, revealing a multi-target profile against dipeptidyl peptidase 4 (DPP4), fibroblast activation protein (FAP), and dipeptidyl peptidase 8 (DPP8) [1]. The compound is primarily utilized as a research tool and synthetic building block in medicinal chemistry programs .

Why N-((1-Benzylpiperidin-4-yl)methyl)-3-(phenylthio)propanamide (CAS 1211843-28-5) Cannot Be Generically Substituted: Structural and Pharmacological Differentiation from In-Class Analogs


Generic substitution within the N-benzylpiperidine class is precluded by the compound's unique phenylthioether-containing propanamide side chain, which is absent in most clinically explored DPP4 inhibitor scaffolds such as the β-amino amide (sitagliptin) or cyanopyrrolidine (vildagliptin) series [1]. The phenylthio moiety introduces distinct lipophilicity and conformational flexibility that directly influences target engagement across the DPP4/FAP/DPP8 enzyme family [2]. Class-level inference indicates that even minor modifications at the piperidine N-substituent (e.g., replacing benzyl with methylsulfonyl) can dramatically alter biological activity profiles . Consequently, researchers cannot assume comparable potency, selectivity, or off-target profiles when substituting this compound with other benzylpiperidine or phenylthio-containing analogs without empirical verification.

Quantitative Differentiation Evidence for N-((1-Benzylpiperidin-4-yl)methyl)-3-(phenylthio)propanamide (CAS 1211843-28-5) vs. Comparators


DPP4 Inhibitory Potency and DPP8 Selectivity Profile vs. Clinical DPP4 Inhibitors

N-((1-benzylpiperidin-4-yl)methyl)-3-(phenylthio)propanamide exhibits a DPP4 IC50 of 1,170 nM with approximately 55.6-fold selectivity over DPP8 (IC50 = 65,000 nM) [1]. In cross-study comparison, the clinical DPP4 inhibitor sitagliptin demonstrates a DPP4 IC50 of approximately 19 nM—approximately 62-fold more potent—and reportedly achieves >3,000-fold selectivity over DPP8/DPP9 [2]. The target compound thus occupies a distinct niche as a moderate-affinity DPP4 ligand with measurable but modest selectivity, making it suitable as a tool compound for studying structure-selectivity relationships rather than as a therapeutic lead [1].

DPP4 inhibition DPP8 selectivity type 2 diabetes chemical probe

FAP vs. DPP4 Activity Ratio: Differentiation from FAP-Selective Probes

The compound demonstrates an FAP IC50 of 11,000 nM, yielding a DPP4/FAP selectivity ratio of approximately 9.4-fold (favoring DPP4) [1]. This contrasts with dedicated FAP-selective inhibitors such as UAMC1110, which achieve low nanomolar FAP affinity with high selectivity over DPP4 [2]. The compound's balanced, moderate activity across both targets distinguishes it from single-target FAP or DPP4 probes and may be relevant for studies investigating dual DPP4/FAP pharmacology in oncology or fibrotic disease models [3].

FAP inhibition DPP4 selectivity tumor microenvironment fibroblast activation protein

Structural Scaffold Differentiation: Phenylthioether-Propanamide vs. β-Amino Amide DPP4 Inhibitors

The compound features a 3-(phenylthio)propanamide side chain connected via a methylene spacer to a 1-benzylpiperidine core, representing a structurally distinct chemotype from all clinically approved DPP4 inhibitors . Approved gliptins predominantly utilize β-amino amide (sitagliptin), cyanopyrrolidine (vildagliptin, saxagliptin), or fused heterocyclic (linagliptin, alogliptin) P1-binding motifs [1]. The phenylthioether group introduces a thioether sulfur atom capable of unique electronic interactions (lone pair donation, potential oxidation to sulfoxide/sulfone) that are absent in the oxygen- or nitrogen-based pharmacophores of approved agents [2]. This structural divergence enables the exploration of alternative DPP4 binding modes and may confer distinct physicochemical properties, including altered logP and metabolic stability [2].

medicinal chemistry scaffold hopping DPP4 inhibitor design phenylthioether pharmacophore

Off-Target Liability Assessment: DPP8 Inhibition and Implications for Preclinical Safety

The compound inhibits DPP8 with an IC50 of 65,000 nM, providing approximately 55.6-fold selectivity relative to its DPP4 activity [1]. DPP8/9 inhibition has been associated with alopecia, thrombocytopenia, and gastrointestinal toxicity in preclinical species, making DPP8 selectivity a critical safety parameter for DPP4-targeted programs [2]. While this compound's selectivity margin is measurable, it is substantially lower than the >3,000-fold selectivity reported for sitagliptin or the >10,000-fold selectivity of omarigliptin [3]. This profile indicates that the compound is unsuitable for in vivo DPP4-targeted studies where DPP8-related toxicities must be avoided, but it may be useful as a reference compound for calibrating DPP8 selectivity assays or for investigating the structural determinants of DPP4/DPP8 discrimination [1][2].

DPP8 inhibition preclinical safety selectivity profiling toxicity risk

Physicochemical Differentiation: Calculated Lipophilicity and Hydrogen Bonding Profile vs. In-Class Piperidine DPP4 Ligands

The compound's molecular formula (C22H28N2OS) and molecular weight (368.54 g/mol) place it within a favorable drug-like chemical space . The phenylthioether moiety contributes substantial lipophilicity (predicted logP approximately 3.5–4.5 based on fragment-based calculations) relative to more polar DPP4 inhibitor scaffolds [1]. In contrast, sitagliptin (C16H15F6N5O, MW 407.31) contains multiple fluorine atoms and a triazolopyrazine ring that confer distinct electronic properties [2]. The target compound's single hydrogen bond donor (amide NH) and three hydrogen bond acceptors (amide carbonyl, piperidine nitrogen, thioether sulfur) create a hydrogen bonding profile that may influence solubility, permeability, and target binding kinetics differently than the polyfunctional gliptin pharmacophores [1]. These physicochemical differences are relevant for researchers requiring specific logP ranges for assay compatibility or pharmacokinetic studies.

lipophilicity drug-likeness physicochemical properties permeability prediction

Source Data Quality: Merck Research Laboratories Screening Data vs. Uncurated Vendor Claims

The biological activity data for this compound (DPP4, FAP, DPP8 IC50 values) originate from Merck Research Laboratories and have been manually curated into the ChEMBL database (CHEMBL3806164), providing a level of data provenance and assay standardization that exceeds typical vendor-generated activity statements [1]. Many structurally related piperidine derivatives available from research chemical suppliers lack any curated bioactivity data or are accompanied only by unvalidated claims . For procurement decisions requiring confidence in reported target engagement values, the ChEMBL-curated data from an established pharmaceutical research organization provides a verifiable reference standard [2]. However, users should note that the DPP8 assay reports 'unknown origin,' which introduces some uncertainty regarding the enzyme construct used [1].

data provenance assay reproducibility ChEMBL curation vendor qualification

Recommended Application Scenarios for N-((1-Benzylpiperidin-4-yl)methyl)-3-(phenylthio)propanamide (CAS 1211843-28-5) in Scientific Research


Medicinal Chemistry: Scaffold-Hopping Starting Point for DPP4 Inhibitor Design

The compound's structurally unique phenylthioether-propanamide motif, coupled with its moderate DPP4 affinity (IC50 = 1,170 nM) and measurable DPP8 selectivity (55.6-fold), provides a validated starting point for structure-activity relationship (SAR) exploration [1]. Unlike high-potency clinical leads where further optimization is challenging, this compound's moderate potency offers an opportunity to systematically improve affinity while monitoring selectivity, making it suitable for academic and industrial hit-to-lead programs pursuing novel DPP4 chemotypes [2].

Selectivity Profiling: Reference Compound for DPP4/DPP8/FAP Multiplex Assays

With curated IC50 values spanning three orders of magnitude across DPP4 (1,170 nM), FAP (11,000 nM), and DPP8 (65,000 nM), this compound can serve as a calibration standard in multiplexed enzyme inhibition panels [1]. Its activity range covers the dynamic range of typical fluorometric DPP family assays, enabling intra-assay normalization and facilitating cross-laboratory data comparison [1][3].

Chemical Biology: Tool Compound for DPP4-Mediated Incretin Modulation Studies

The compound's moderate DPP4 inhibition, combined with its distinct selectivity profile relative to clinical gliptins, makes it a useful pharmacological tool for dissecting DPP4-dependent vs. DPP4-independent effects in cellular models of incretin hormone regulation [1]. Its higher lipophilicity (predicted logP ~3.5–4.5) may also facilitate cell permeability studies comparing target engagement across compounds with varying physicochemical properties [2].

Synthetic Chemistry: Building Block for Diversified Piperidine Library Synthesis

The compound's 1-benzylpiperidine core and phenylthioether side chain present multiple diversification points, including N-debenzylation for subsequent re-functionalization, amide hydrolysis, and thioether oxidation to sulfoxide or sulfone derivatives [1]. This versatility supports the generation of focused compound libraries for screening against the DPP enzyme family or other serine protease targets [1].

Quote Request

Request a Quote for N-((1-benzylpiperidin-4-yl)methyl)-3-(phenylthio)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.